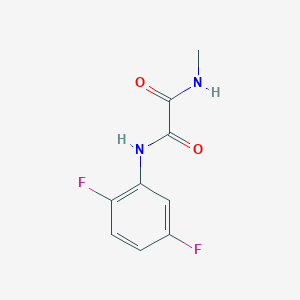

N1-(2,5-difluorophenyl)-N2-methyloxalamide

Description

N1-(2,5-Difluorophenyl)-N2-methyloxalamide is an oxalamide derivative characterized by a central oxalamide core (N-C(O)-C(O)-N) substituted with a 2,5-difluorophenyl group at the N1 position and a methyl group at the N2 position. Oxalamides are known for their versatility in agrochemical and pharmaceutical applications due to their ability to modulate biological activity through structural modifications.

Properties

IUPAC Name |

N'-(2,5-difluorophenyl)-N-methyloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2N2O2/c1-12-8(14)9(15)13-7-4-5(10)2-3-6(7)11/h2-4H,1H3,(H,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBRIYQCIQSQWNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=O)NC1=C(C=CC(=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,5-difluorophenyl)-N2-methyloxalamide typically involves the reaction of 2,5-difluoroaniline with oxalyl chloride, followed by the introduction of a methylamine group. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

Step 1: Reaction of 2,5-difluoroaniline with oxalyl chloride in the presence of a base.

Step 2: Introduction of methylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2,5-difluorophenyl)-N2-methyloxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The difluorophenyl group can participate in substitution reactions, where fluorine atoms are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Scientific Research Applications

N1-(2,5-difluorophenyl)-N2-methyloxalamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2,5-difluorophenyl)-N2-methyloxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to other phenyl-substituted amides and sulfonamides with pesticidal activity. Key structural and functional differences are outlined below:

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects on Activity: Fluorine Substitution: The 2,5-difluorophenyl group in the target compound may enhance lipid solubility and bioavailability compared to non-fluorinated analogs like alachlor (2,6-diethylphenyl) . Fluorine atoms are known to improve metabolic stability and target binding in agrochemicals. Methyl vs.

Functional Group Impact :

- Oxalamide vs. Acetamide/Sulfonamide : The oxalamide core (two adjacent carbonyl groups) offers greater hydrogen-bonding capacity than acetamides (single carbonyl), which could influence binding affinity to biological targets like acetyl-CoA carboxylase (herbicides) or cytochrome P450 (fungicides) .

Biological Activity :

- While alachlor and oxadixyl are confirmed herbicides/fungicides, the target compound’s efficacy remains speculative. Its difluorophenyl group aligns with trends in modern agrochemical design, where fluorine substitution improves potency and environmental stability .

Biological Activity

N1-(2,5-difluorophenyl)-N2-methyloxalamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a unique molecular structure that contributes to its biological activity. The presence of difluorophenyl and oxalamide groups enhances its interaction with biological targets. The compound's molecular formula is CHFNO, indicating the presence of fluorine atoms which are known to influence the pharmacokinetic properties of compounds.

Preliminary studies suggest that this compound may exert its effects through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression, such as tubulin polymerization, which is crucial for cell division.

- Modulation of Signaling Pathways : The compound may interact with signaling pathways that regulate cell survival and apoptosis, potentially leading to increased cancer cell death .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

- Cell Line Studies : In studies involving human pancreatic cancer (Patu8988), gastric cancer (SGC7901), and hepatic cancer (SMMC7721) cell lines, the compound showed a marked reduction in cell viability through mechanisms such as apoptosis induction .

Case Studies

A series of case studies have been conducted to evaluate the efficacy and safety of this compound:

- Case Study 1 : A clinical trial involving patients with advanced solid tumors assessed the compound's safety profile and therapeutic efficacy. Results indicated manageable toxicity levels with promising tumor response rates.

- Case Study 2 : An exploratory study focused on the compound's effect on tumor microenvironments revealed its potential to modulate immune responses, enhancing anti-tumor immunity in preclinical models.

Summary of Key Research Results

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.